molecular formula C19H20N2O4 B3002837 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one CAS No. 885524-51-6

2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Cat. No.: B3002837
CAS No.: 885524-51-6
M. Wt: 340.379
InChI Key: BJTHPPJDULAITE-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the alkylated benzodiazole with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the benzodiazole ring.

    Reduction: Reduction reactions may target the carbonyl group or the benzodiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trimethoxyphenyl group may enhance these activities.

Medicine

In medicine, compounds like 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)-1-phenylethanone: Similar structure but lacks the methyl and trimethoxy groups.

    2-(1-methyl-1H-benzimidazol-2-yl)-1-(3,4-dimethoxyphenyl)ethan-1-one: Similar but with fewer methoxy groups.

Uniqueness

The presence of the 1-methyl-1H-1,3-benzodiazol-2-yl and 3,4,5-trimethoxyphenyl groups makes 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-14-8-6-5-7-13(14)20-18(21)11-15(22)12-9-16(23-2)19(25-4)17(10-12)24-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTHPPJDULAITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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